Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of benzoic acid to introduce the nitro group. This is followed by the sulfonation process to add the sulfonic acid group. The final step involves the diazotization of an aromatic amine and subsequent coupling with the hydroxybenzoic acid derivative to form the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo bond, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and aromatic amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes such as:
- Methyl orange
- Congo red
- Sudan III
Uniqueness
What sets Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- apart from these compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and sulfonic acid groups enhances its solubility and makes it particularly useful in aqueous environments .
Properties
CAS No. |
21268-97-3 |
---|---|
Molecular Formula |
C19H14N4O8S |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O8S/c24-17-8-5-13(9-15(17)19(25)26)22-21-12-3-1-11(2-4-12)20-16-7-6-14(23(27)28)10-18(16)32(29,30)31/h1-10,20,24H,(H,25,26)(H,29,30,31) |
InChI Key |
UWSIUEVIDSQPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.